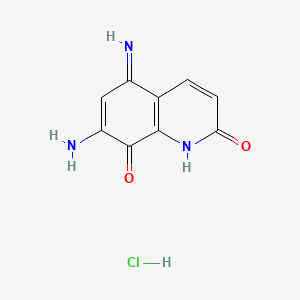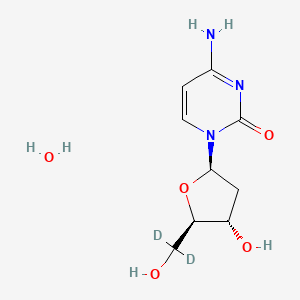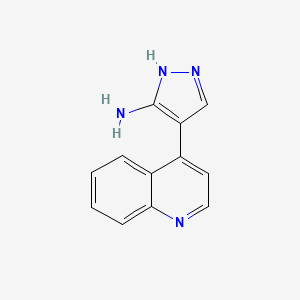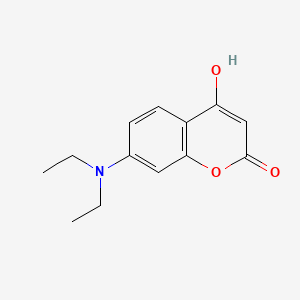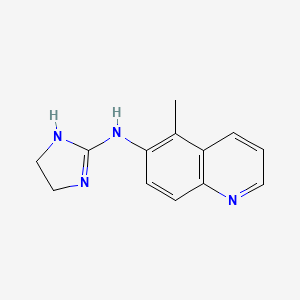![molecular formula C21H23N3O4 B583265 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine CAS No. 1798887-61-2](/img/no-structure.png)
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine, commonly known as PPMP, is a small molecule inhibitor. It belongs to the class of iminosugars, which are known to have a wide range of biological activities. It is used for proteomics research .
Physical And Chemical Properties Analysis
The molecular weight of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine is 395.41 g/mol . It is a solid substance that should be stored at 4° C .Scientific Research Applications
Synthesis and Chemical Applications
A study reported the synthesis of N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, which was condensed with several active hydrogen containing compounds including phthalimide. This synthesis showcases the utility of phthalimido compounds in creating anti-inflammatory agents (Rajasekaran, Sivakumar, & Jayakar, 1999).
Another research developed 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrating the relevance of complex morpholine derivatives in medicinal chemistry, particularly as neurokinin-1 receptor antagonists (Harrison et al., 2001).
A novel array of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines synthesized from morpholinophenyl compounds highlights their potential as pharmaceutical intermediates, showing various biological activities including antidiabetic, antiemetic, and antidepressant properties (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Materials Science and Engineering
- The study on vacuum vapour deposition of phthalimide and phthalanhydride derivatives on substrates indicates the utility of phthalimido compounds in materials science, particularly in creating specialized films and coatings (Zhavnerko, Kuchuk, & Agabekov, 1996).
Biological and Medicinal Research
Research on the evaluation of antibacterial and anticancer properties of poly(3-hydroxybutyrate) functionalized with different amino compounds, including morpholine, provides insight into the potential biomedical applications of such compounds (Abdelwahab et al., 2019).
A study on the synthesis of 5-aryl-4-acyl-3-hydroxy-1-morpholinoalkyl-3-pyrroline-2-ones, which possess weak antibacterial properties and exhibited antiamnesic and analgesic activities, underscores the pharmacological relevance of morpholine derivatives (Gein et al., 2007).
Dyeing and Textile Industry
- Research on the synthesis of arylazopyrazolo[1,5-a]pyrimidines and their application to synthetic fibers illustrates the use of morpholine derivatives in the dyeing industry, showcasing their versatility beyond pharmaceutical applications (Rangnekar & Puro, 2007).
properties
CAS RN |
1798887-61-2 |
|---|---|
Product Name |
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine |
Molecular Formula |
C21H23N3O4 |
Molecular Weight |
381.432 |
IUPAC Name |
2-[(2R)-2-hydroxy-3-(4-morpholin-4-ylanilino)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H23N3O4/c25-17(14-24-20(26)18-3-1-2-4-19(18)21(24)27)13-22-15-5-7-16(8-6-15)23-9-11-28-12-10-23/h1-8,17,22,25H,9-14H2/t17-/m1/s1 |
InChI Key |
AGYFPPIMNXXXMS-QGZVFWFLSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |
synonyms |
2-[(2R)-2-Hydroxy-3-[[4-morpholinyl)phenyl]amino]propyl]-1H-Isoindole-1,3(2H)-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



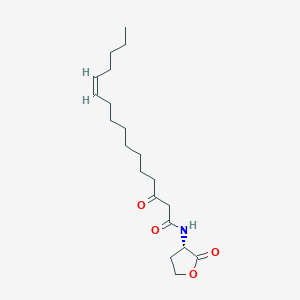
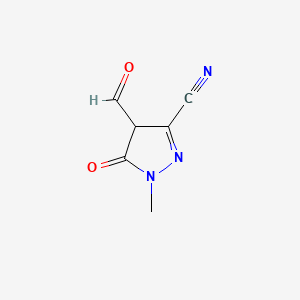
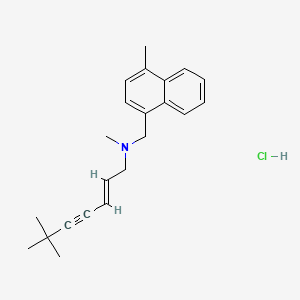
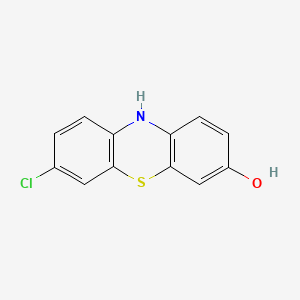
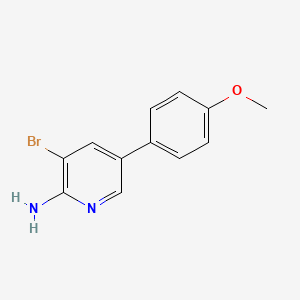
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B583191.png)
